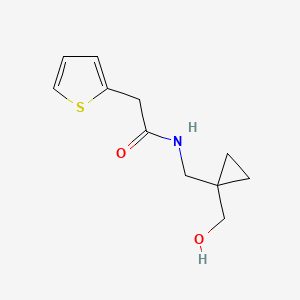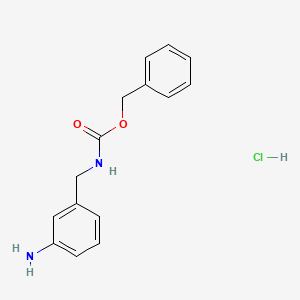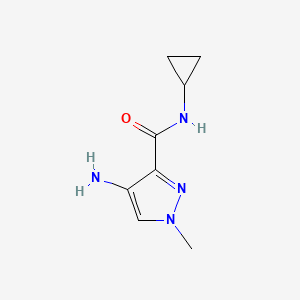![molecular formula C19H18ClNO5S B2481836 12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1008038-73-0](/img/structure/B2481836.png)
12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related tricyclic compounds, such as 7-oxa-2-azatricyclo derivatives, often involves transition metal-free, one-pot cascade synthesis techniques from biomass-derived levulinic acid under mild conditions, showcasing the environmental friendliness and efficiency of modern synthetic methods (Organic & Biomolecular Chemistry, 2013). Additionally, microwave irradiation and solvent-free conditions have been utilized for the one-pot synthesis of oxa-diazatricyclo derivatives, emphasizing the move towards more sustainable and rapid synthesis protocols (Journal of Heterocyclic Chemistry, 2012).
Molecular Structure Analysis
The molecular structure of these compounds can be intricate, with specific focus on x-ray crystallography to establish structural details. For example, substituted 8-oxa-10-azatricyclo derivatives' molecular structure has been determined through this method, revealing the arrangement of atoms and the spatial conformation of the molecule which are crucial for understanding its reactivity and interactions (Chemistry of Heterocyclic Compounds, 1996).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, showcasing a range of reactivities and properties. For instance, metal-induced synthesis demonstrates the capacity for forming novel heterotricyclic systems, highlighting the role of metals in facilitating complex chemical transformations (Canadian Journal of Chemistry, 2008). The synthesis process often involves intricate reaction mechanisms, including intramolecular cyclizations and condensations, to construct the complex tricyclic frameworks.
Physical Properties Analysis
The physical properties of such compounds, including stability and crystalline structure, can be assessed through detailed analytical methods. The synthesis and characterization of stable carbocations related to the azulenyl and methoxy substituted derivatives indicate the influence of substituents on the stability and physical characteristics of the molecule (Bulletin of the Chemical Society of Japan, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for understanding the utility and application potential of these molecules. The formation of tricyclic systems through metal-induced reactions and the ability to undergo cycloaddition reactions with aromatic nitrile oxides demonstrate the versatile chemical behavior of these compounds (Chemistry Letters, 1979).
科学的研究の応用
Synthesis and Chemical Properties
The research surrounding compounds similar to 12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one primarily focuses on their synthesis and potential as intermediates in chemical reactions. The compound is structurally related to tricyclic systems, which are often explored for their unique chemical properties and their utility in synthesizing other complex molecules.
Transition Metal-free Synthesis : A novel transition metal-free, tandem C-N, C-O bond formation reaction was developed for the synthesis of tricyclic compounds similar to the target compound from readily available starting materials. This environmentally benign method offers an efficient way to synthesize polycyclic compounds like 12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one and related structures (Jha, Naidu, & Abdelkhalik, 2013).
Synthesis of Analogues : The compound is structurally related to systems utilized in the synthesis of huperzine A analogues. Research illustrates a convergent and concise synthesis method, highlighting the compound's potential as an intermediate in synthesizing neuroactive compounds (Kelly, Foricher, Mann, & Bentley, 2000).
Microwave-Assisted Synthesis : A study presented the microwave-assisted synthesis of oxygen-bridged monastrol analogs, structurally related to the target compound. The research indicates a streamlined process for creating complex molecular structures under mild conditions (Cheng, Wang, Tan, Chen, & Shuai, 2012).
Structure-Activity Relationship (SAR) Studies : The structural analogs of the compound have been studied for their analgesic activity, indicating its potential use in medicinal chemistry and SAR studies to develop new therapeutics (Gein, Zamaraeva, Buzmakova, Rudakova, & Dmitriev, 2018).
Precursor in Bioisosteric Synthesis : The compound and its analogs have been used as precursors in synthesizing putative bioisosteric analogues of colchicine, a therapeutic agent, showcasing its importance in drug design and synthesis (Shishov, Nurieva, Zefirov, Mamaeva, & Zefirova, 2014).
特性
IUPAC Name |
12-(4-chlorophenyl)sulfonyl-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-19-10-14(13-4-3-5-15(25-2)16(13)26-19)17(18(22)21-19)27(23,24)12-8-6-11(20)7-9-12/h3-9,14,17H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTONDWMPWSHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

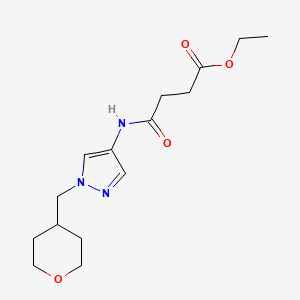
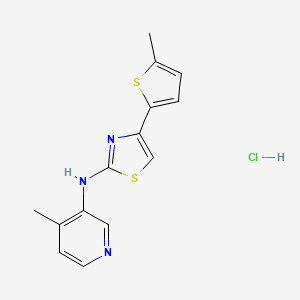
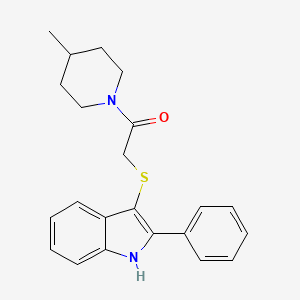
![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)
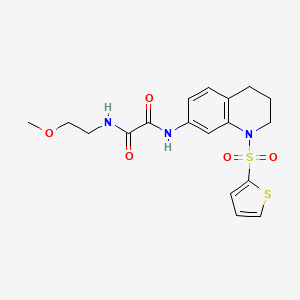
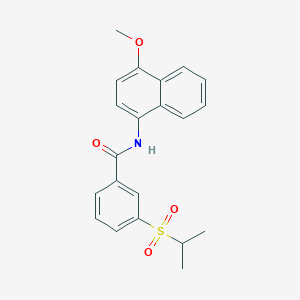
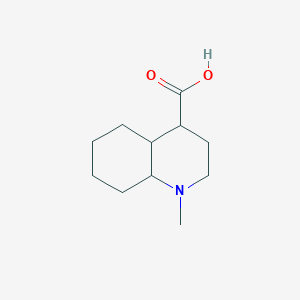
![4-[(4-Methylbenzyl)oxy]aniline](/img/structure/B2481768.png)
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
![N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2481772.png)
